2-Methoxyphenylboronic acid 2-Methoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 5720-06-9
VCID: VC21161501
InChI: InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
SMILES: B(C1=CC=CC=C1OC)(O)O
Molecular Formula: C7H9BO3
Molecular Weight: 151.96 g/mol

2-Methoxyphenylboronic acid

CAS No.: 5720-06-9

Cat. No.: VC21161501

Molecular Formula: C7H9BO3

Molecular Weight: 151.96 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyphenylboronic acid - 5720-06-9

Specification

CAS No. 5720-06-9
Molecular Formula C7H9BO3
Molecular Weight 151.96 g/mol
IUPAC Name (2-methoxyphenyl)boronic acid
Standard InChI InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Standard InChI Key ROEQGIFOWRQYHD-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1OC)(O)O
Canonical SMILES B(C1=CC=CC=C1OC)(O)O

Introduction

Chemical Identity and Structural Properties

2-Methoxyphenylboronic acid (CAS No. 5720-06-9) is an organoboron compound with the molecular formula C7H9BO3 and a molecular weight of 151.96 g/mol . It belongs to the class of arylboronic acids, characterized by a phenyl ring connected to a boronic acid group (-B(OH)2). The compound features a methoxy group (-OCH3) at the ortho position of the phenyl ring, which significantly influences its reactivity and applications.

Structural Identifiers

The compound is represented by various identifiers in chemical databases and literature:

ParameterValue
CAS Number5720-06-9
Molecular FormulaC7H9BO3
Molecular Weight151.96 g/mol
IUPAC Name(2-Methoxyphenyl)boronic acid
InChIInChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
InChIKeyROEQGIFOWRQYHD-UHFFFAOYSA-N
SMILESB(C1=CC=CC=C1OC)(O)O

The compound is also known by several synonyms including o-Anisylboronic acid, 2-Methoxybenzeneboronic acid, and (2-Methoxyphenyl)boric acid .

Physical and Chemical Properties

2-Methoxyphenylboronic acid appears as off-white crystals or crystalline powder with distinct physical and chemical characteristics that determine its behavior in various chemical reactions and applications.

Physical Properties

The key physical properties of 2-Methoxyphenylboronic acid are summarized in the following table:

PropertyValueSource
Physical StateCrystals or Crystalline Powder
ColorOff-white
Melting Point105-110 °C (literature) / 80-81 °C
Boiling Point319.3±44.0 °C (Predicted) / 306.8±44.0 °C
Density1.17±0.1 g/cm³ (Predicted) / 1.2±0.1 g/cm³
Refractive Index1.524
Topological Polar Surface Area49.7 Ų

Solubility and Chemical Reactivity

2-Methoxyphenylboronic acid exhibits specific solubility characteristics that affect its use in chemical synthesis:

  • Water Solubility: Insoluble in water

  • Organic Solvents: Slightly soluble in chloroform and ethyl acetate

  • pKa Value: 8.55±0.58 (Predicted)

The presence of the methoxy group at the ortho position influences its reactivity in coupling reactions, particularly affecting the coordination properties and electronic distribution within the molecule.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Methoxyphenylboronic acid, with the most common methods utilizing Grignard reagents and organoboron compounds.

Grignard-Based Synthesis

The primary synthesis method involves the reaction of 2-bromoanisole with magnesium to form a Grignard reagent, followed by reaction with a boron source:

  • Formation of the Grignard reagent from 2-bromoanisole and magnesium in tetrahydrofuran (THF)

  • Reaction with triisopropyl borate at low temperature

  • Hydrolysis to yield the boronic acid product

The detailed procedure involves:

  • Activation of magnesium (5.30 g, 0.22 mol) by heating and stirring under nitrogen for 1 hour at 90°C

  • Addition of dry THF (30 mL) after cooling to room temperature

  • Slow addition of 2-bromoanisole (5.0 mL, 42 mmol) in dry THF (50 mL) to form a black suspension

  • Stirring for 1 hour at room temperature

  • Addition of the reaction mixture via cannula filtration to a solution of triisopropylborate (15 mL, 43 mmol) in THF (15 mL) at -78°C

  • Warming to room temperature while stirring overnight (18 hours)

  • Addition of water (60 mL) and stirring for an additional hour

  • Evaporation in vacuo and extraction with dichloromethane

  • Drying over MgSO4, filtration, and solvent removal to obtain a light green solid

  • Stirring in pentane to yield the final product (4.40 g, 69%) as a white powder

Alternative Synthesis Method

An alternative method involves:

  • Adding magnesium (2.9 g, 1.2 equivalents) and tetrahydrofuran (20 mL) with dibromoethane (1.9 g) to a three-necked flask under nitrogen protection

  • Adding 2-methoxybromobenzene (17.1 g, 0.1 mol), trimethyl borate (36.8 g, 3.5 equivalents), and tetrahydrofuran (50 mL) to a dropping funnel

  • Heating to 40°C to activate the magnesium powder

  • Slowly adding the mixture dropwise, controlling the temperature below 60°C

  • Continuing the reaction until the magnesium has essentially disappeared

  • Heating under reflux for 6 hours

  • Cooling to room temperature and hydrolyzing with 5% dilute hydrochloric acid to pH<2

  • Distillation to recover THF solvent, causing the product to precipitate

  • Cooling, filtration, and recrystallization in methanol/water to obtain the final product

Applications in Chemical Synthesis and Research

2-Methoxyphenylboronic acid has found diverse applications in organic synthesis and pharmaceutical research due to its unique structural and chemical properties.

Role in Suzuki Coupling Reactions

The compound serves as a key reagent in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions between organoboron compounds and organic halides or triflates . These reactions are particularly important in:

  • Construction of carbon-carbon bonds

  • Synthesis of complex organic molecules

  • Development of pharmaceutical intermediates

  • Preparation of advanced materials

The importance of such reactions was recognized when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-couplings in organic synthesis .

Pharmaceutical Research Applications

2-Methoxyphenylboronic acid has been utilized in pharmaceutical research for the synthesis of biologically active compounds:

  • Studies involving antagonism of α4β2 nicotinic acetylcholine receptors (nAChR) and 5-HT3A serotonin receptors

  • Investigation of structure-activity relationships in drug development

  • Synthesis of compounds with potential pharmacological activities

For example, it has been used in the preparation of 6-substituted pyrimidine derivatives through coupling reactions with 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine, leading to compounds with specific receptor activity profiles .

Agricultural and Plant Science Applications

The compound has been employed to investigate boron function in plants, contributing to the understanding of boron's role in plant physiology and development .

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
Causes skin irritationP264: Wash hands thoroughly after handling
Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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